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Compound of Interest

2'-(Oxiranylmethoxy)-3-
Compound Name:
phenylpropiophenon

Cat. No.: B022707

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone, a significant impurity and synthetic intermediate related to the
antiarrhythmic drug Propafenone. This document details the chemical structure,
physicochemical properties, and a plausible synthetic pathway. While extensive biological data
on this specific compound is not publicly available, its relationship to Propafenone suggests
potential areas for pharmacological investigation. This guide aims to serve as a foundational
resource for researchers in medicinal chemistry, pharmacology, and drug development,
providing the necessary chemical information to facilitate further study.

Chemical Structure and Identification

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a propiophenone derivative characterized
by the presence of an oxiranylmethoxy group at the 2'-position of the phenyl ring.

Systematic IUPAC Name: 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one
Synonyms: Propafenone Impurity C, 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone[1]

Chemical Structure:
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Caption: Chemical structure of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone is presented in the table below.

Property Value Reference
Molecular Formula C18H1803 [1]
Molecular Weight 282.33 g/mol [1]

CAS Number 22525-95-7 [1]
Appearance Solid (predicted)

Melting Point 56-58 °C [1]

Boiling Point 452.8+25.0 °C (Predicted) [1]

Density 1.164+0.06 g/cm3 (Predicted) [1]

SMILES O=C(CCclcccccl)c2ccecc20 2]

CC3CO03

InChl=1S/C18H1803/c19-
17(11-10-14-6-2-1-3-7-14)16-

InChl 3]
8-4-5-9-18(16)21-13-15-12-20-

15/h1-9,15H,10-13H2

Synthesis

The synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone can be logically approached
via a two-step process starting from 2'-hydroxy-3-phenylpropiophenone. This precursor is a
known impurity of Propafenone (Propafenone EP Impurity A).[4] The synthesis involves the
formation of the propiophenone backbone followed by the introduction of the oxiranylmethoxy
group via a Williamson ether synthesis.[5][6][7][8]

Proposed Synthetic Pathway
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Caption: Proposed synthetic pathway for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard organic synthesis
methodologies for Williamson ether synthesis.[8]

Step 1: Synthesis of 2'-Hydroxy-3-phenylpropiophenone

This intermediate can be synthesized via a Friedel-Crafts acylation of phenol with 3-
phenylpropionyl chloride, followed by a Fries rearrangement, or through other established
methods for the synthesis of hydroxypropiophenones.[9]

Step 2: Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

o Reaction Setup: To a solution of 2'-hydroxy-3-phenylpropiophenone (1.0 eq) in a suitable
polar aprotic solvent such as acetone or acetonitrile, add a base, for instance, anhydrous
potassium carbonate (K2CO3, 1.5 eq).

o Addition of Reagent: To the stirred suspension, add epichlorohydrin (1.2 eq) dropwise at
room temperature.

o Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the
reaction by thin-layer chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the
inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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« Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2'-
(Oxiranylmethoxy)-3-phenylpropiophenone.

Spectroscopic Data (Predicted and Inferred)

While dedicated, published spectra for this specific compound are scarce, the expected
spectroscopic features can be inferred from its chemical structure and from the known spectra
of related compounds like Propafenone.[10] Commercial suppliers of this compound as a
reference standard confirm its characterization by NMR, IR, and MS.[3][11]

'H NMR Spectroscopy (Predicted)

e Aromatic Protons: Multiple signals in the range of 6.8-8.0 ppm.

o Oxirane Protons: Characteristic signals for the CH and CHz groups of the epoxide ring, likely
between 2.5 and 3.5 ppm.

e -OCHz:- Protons: A doublet of doublets or a multiplet for the methylene group attached to the
ether oxygen, expected around 4.0-4.5 ppm.

o Propiophenone Chain Protons: Triplets or multiplets for the two methylene groups of the
propiophenone chain, expected between 2.8 and 3.5 ppm.

13C NMR Spectroscopy (Predicted)

Carbonyl Carbon: A signal around 198-202 ppm.

o Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).

» Oxirane Carbons: Signals for the CH and CH:z carbons of the epoxide ring, typically in the
range of 44-52 ppm.

e -OCH:2- Carbon: A signal for the methylene carbon of the ether linkage, expected around 70
ppm.

» Propiophenone Chain Carbons: Signals for the two methylene carbons, expected around 30-
40 ppm.
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Infrared (IR) Spectroscopy (Predicted)

e C=0 Stretch (Ketone): A strong absorption band around 1680 cm™1.

C-O-C Stretch (Ether): Absorption bands in the region of 1250-1050 cm~1.

C-H Stretch (Aromatic): Bands above 3000 cm~1,

C-H Stretch (Aliphatic): Bands below 3000 cm™1.

Oxirane Ring Vibrations: Characteristic bands around 1250, 950-810, and 840-750 cm~1.

Mass Spectrometry (MS) (Predicted)

e Molecular lon Peak (M+): Expected at m/z = 282.

» Fragmentation Pattern: Key fragmentation would likely involve cleavage of the ether linkage,
loss of the oxirane group, and fragmentation of the propiophenone chain.

Biological Activity and Potential Applications

As an impurity of Propafenone, 2'-(Oxiranylmethoxy)-3-phenylpropiophenone’s biological
activity has not been extensively studied. Propafenone itself is a Class 1C antiarrhythmic agent
that acts by blocking sodium channels in the heart.[4][12] It also exhibits some [3-blocking
activity.[12]

Potential Areas of Investigation

o Cytotoxicity: Given the presence of a reactive epoxide ring, a known structural alert for
potential genotoxicity, in vitro cytotoxicity and mutagenicity studies are warranted.

o Pharmacological Activity: It would be of interest to investigate whether this compound retains
any of the antiarrhythmic or 3-blocking activity of the parent drug, Propafenone.

o Metabolism: Understanding the metabolic fate of this compound is crucial, especially if it is
formed as a metabolite of Propafenone in vivo.

Logical Workflow for Biological Evaluation
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Caption: A logical workflow for the biological evaluation of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone.

Conclusion

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a chemically interesting molecule due to its
structural relationship with the drug Propafenone and the presence of a reactive epoxide
moiety. This guide provides a summary of its known chemical properties and a proposed
synthetic route. The lack of public data on its biological activity presents an opportunity for
further research. The experimental protocols and workflows outlined herein provide a
framework for scientists to synthesize, characterize, and evaluate the pharmacological and
toxicological profile of this compound. Such studies would be valuable for a more
comprehensive understanding of the impurity profile of Propafenone and could potentially
uncover novel biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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